Tert-butyl 4-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]piperazine-1-carboxylate is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperazine core. The reaction conditions often require the use of strong bases and specific solvents to ensure the proper formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over temperature, pressure, and reaction time to achieve high yields and purity. Advanced purification techniques, such as chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the trifluoro group and the hydroxyl group in its structure makes it a versatile candidate for different chemical transformations.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions are carefully optimized to achieve the desired outcomes.
Major Products Formed: The major products formed from these reactions can include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: In the field of chemistry, tert-butyl 4-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound may be used as a probe or inhibitor in studies involving biological pathways and enzyme activities. Its ability to interact with specific molecular targets makes it a valuable tool for understanding biological mechanisms.
Medicine: The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its structural features may contribute to the design of drugs targeting specific diseases or conditions.
Industry: In industrial applications, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which tert-butyl 4-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]piperazine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The trifluoro group enhances its binding affinity to certain receptors or enzymes, leading to the modulation of biological pathways. The hydroxyl group may also play a role in hydrogen bonding, further influencing its activity.
Comparison with Similar Compounds
Tert-butyl 4-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate
Tert-butyl 3-(2,2,2-trifluoro-1-hydroxyethyl)azetidine-1-carboxylate
Uniqueness: Tert-butyl 4-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]piperazine-1-carboxylate stands out due to its phenyl group, which provides additional structural complexity compared to its analogs. This phenyl group can influence its chemical reactivity and biological activity, making it a unique compound in its class.
Properties
IUPAC Name |
tert-butyl 4-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23F3N2O3/c1-16(2,3)25-15(24)22-10-8-21(9-11-22)13-6-4-12(5-7-13)14(23)17(18,19)20/h4-7,14,23H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMLPAPSIHXMIIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)C(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.